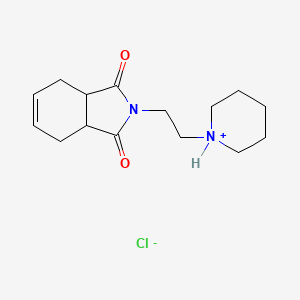
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The isoindole moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-pyrrolidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The hydrochloride salt form of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione enhances its solubility and stability, making it more suitable for various applications compared to its analogs. The presence of the piperidine ring also imparts unique binding properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61356-02-3 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ium-1-ylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h2-3,12-13H,1,4-11H2;1H |
Clave InChI |
RSYZIXZJAFJIAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCN2C(=O)C3CC=CCC3C2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



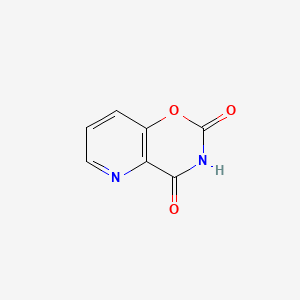





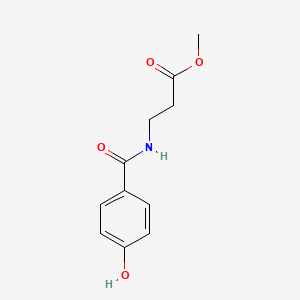
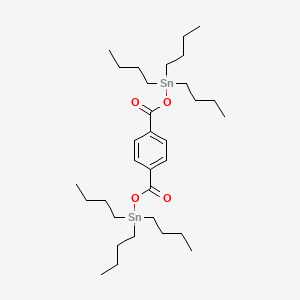
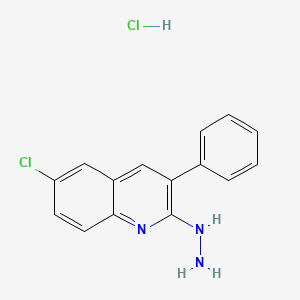

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)

